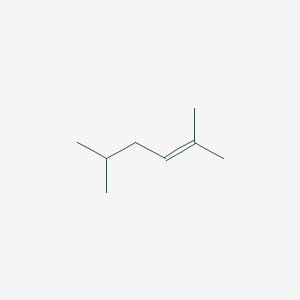

2,5-Dimethyl-2-hexene

描述

Significance of 2,5-Dimethyl-2-hexene as a Mechanistic Probe in Alkene Chemistry

The unique structure of this compound makes it a significant molecule for probing the mechanisms of chemical reactions, particularly in the field of alkene chemistry. Its utility as a mechanistic probe stems from how its specific substitution pattern influences reaction pathways, product distributions, and reaction kinetics.

In studies of catalytic hydrogenation, this compound appears as a key product from the hydrogenation of its conjugated diene precursor, 2,5-dimethyl-2,4-hexadiene (B125384). Research on this conversion has been used to explore the influence of various factors on catalytic processes. For instance, a study on the hydrogenation of 2,5-dimethyl-2,4-hexadiene over a Nickel catalyst found that it converts into equal amounts of this compound and trans-2,5-dimethyl-3-hexene. acs.org The consistent product ratio, even in the presence of inhibitors like quinoline (B57606), provides valuable insight into the nature of the catalyst's active sites and the mechanism of hydrogen addition. acs.org This suggests a Langmuir-Hinshelwood mechanism, where the reaction kinetics and pathways can be elucidated by observing the formation of products like this compound. acs.orgresearchgate.net

Furthermore, the structure of this compound is ideal for studying the principles of electrophilic addition, a fundamental reaction of alkenes. savemyexams.com The double bond is trisubstituted, meaning three of the four carbon atoms of the double bond are attached to other carbon atoms. This structure leads to the formation of a stable tertiary carbocation upon protonation during electrophilic addition. According to Markovnikov's rule, in the addition of a protic acid (like HBr) to an unsymmetrical alkene, the proton adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. rutgers.eduallen.in By using this compound as a substrate, researchers can verify and refine these mechanistic principles, observing how the regioselectivity of the reaction is dictated by carbocation stability. The potential for carbocation rearrangements, such as hydride or methyl shifts, in related structures further underscores its value in untangling complex reaction pathways. libretexts.org

Contemporary Research Landscape of this compound

The contemporary research landscape for this compound includes its synthesis and its role in understanding complex chemical processes like low-temperature oxidation.

A notable recent study focuses on an innovative synthesis route for this compound and its isomers. Research published in 2023 details the synthesis of 2,5-dimethylhexenes (2,5-DMHs) through the dimerization of isobutene, using hydrogen sulfide (B99878) (H2S) as a co-feeding agent under mild pressure. researchgate.netnih.gov The study found that the dimerization did not proceed without H2S, highlighting its crucial role in the reaction. researchgate.netnih.gov The proposed mechanism involves the formation of H* and SH* free radicals from H2S decomposition, which then activate the isobutene to promote dimerization. nih.gov This radical-initiated pathway is a significant finding for producing valuable branched alkenes. The research team optimized the reaction conditions to enhance the yield of the desired products, as detailed in the table below.

| Parameter | Optimal Value |

|---|---|

| Temperature | 375 °C |

| Molar Ratio (isobutene/H2S) | 2/1 |

| Pressure | Increased yield from 1.0 to 3.0 atm |

| Reaction Time for Steady State | 6 hours |

In another area of research, this compound is studied as a product in the low-temperature oxidation of 2,5-dimethylhexane, an octane (B31449) isomer relevant to autoignition chemistry. In these studies, the branching ratios of the resulting alkene isomers, including this compound, are quantified to understand decomposition pathways. At 550 K and 650 K, the relative yield of this compound remained largely consistent at approximately 33-34%. osti.gov This type of research is crucial for developing more accurate combustion models for next-generation fuels.

Structural Considerations and Isomeric Diversity in Hexene Systems

The term "hexene" refers to a hydrocarbon with the molecular formula C6H12, containing one carbon-carbon double bond. The hexene system is characterized by significant isomeric diversity, which arises from variations in the carbon skeleton (skeletal isomerism), the position of the double bond (positional isomerism), and the spatial arrangement of substituents around the double bond (geometric or cis-trans isomerism). brainly.com

There are a total of 13 structural alkene isomers of hexene, without considering geometric or optical isomers. allen.in These can be broadly categorized as straight-chain hexenes, methyl-substituted pentenes, and dimethyl-substituted butenes, among others.

| Isomer Name | Structure Type |

|---|---|

| hex-1-ene | Straight-chain |

| hex-2-ene (E/Z) | Straight-chain |

| hex-3-ene (E/Z) | Straight-chain |

| 2-methylpent-1-ene | Branched (Methylpentene) |

| 3-methylpent-1-ene | Branched (Methylpentene) |

| 4-methylpent-1-ene | Branched (Methylpentene) |

| 2-methylpent-2-ene | Branched (Methylpentene) |

| 3-methylpent-2-ene (E/Z) | Branched (Methylpentene) |

| 4-methylpent-2-ene (E/Z) | Branched (Methylpentene) |

| 2,3-dimethylbut-1-ene | Branched (Dimethylbutene) |

| 3,3-dimethylbut-1-ene | Branched (Dimethylbutene) |

| 2,3-dimethylbut-2-ene | Branched (Dimethylbutene) |

| 2-ethylbut-1-ene | Branched (Ethylbutene) |

This compound, with its C8H16 formula, is not a direct isomer of hexene but is a derivative, specifically a dimethyl-substituted hexene. nih.gov Its IUPAC name clearly defines its structure: a six-carbon ("hex") chain with a double bond starting at carbon 2 ("-2-ene") and methyl groups on carbons 2 and 5 ("2,5-dimethyl"). nih.gov This specific structure distinguishes it from the many other isomers of octene and places it within the broader family of compounds built upon a hexene framework, illustrating how substitution dramatically increases the number of possible isomers and the range of chemical properties.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dimethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h5,8H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZIUYUUQFYZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871025 | |

| Record name | 2,5-Dimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-78-2, 18923-87-0 | |

| Record name | 2-Hexene, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018923870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYL-2-HEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hexene, 2,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-2-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X0D0DC5MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry for 2,5 Dimethyl 2 Hexene

Dimerization Reactions

Dimerization of isobutene is a key industrial route for producing C8 olefins, including 2,5-dimethyl-2-hexene. nih.gov This process involves the catalyzed joining of two isobutene molecules.

Research has shown that the dimerization of isobutene can be effectively carried out by co-feeding hydrogen sulfide (B99878) (H₂S) under mild pressure conditions. nih.govresearchgate.net In the absence of H₂S, the dimerization of isobutene does not proceed. nih.govresearchgate.netrsc.org However, when H₂S is introduced into the feed gas, the desired products, including 2,5-dimethyl-1-hexene (B1584997) and this compound, are successfully formed. nih.govresearchgate.netrsc.org The presence of H₂S is crucial for the reaction to occur, initiating the formation of the C8 isomers. researchgate.net

A study investigating the effect of H₂S co-feeding demonstrated that at 400 °C and 2.5 atm with a 1/1 molar ratio of isobutene to H₂S, a mixture of 2,5-dimethylhexenes (2,5-DMHs) was produced. researchgate.net The reaction is theorized to proceed through a cationic mechanism.

The yield and selectivity towards this compound can be significantly influenced by optimizing various reaction parameters. Key variables include reaction temperature, the molar ratio of isobutene to H₂S, and the total feed pressure. nih.govresearchgate.net

Systematic studies have identified optimal conditions for maximizing the yield of 2,5-dimethylhexenes. The yield of these products was found to increase as the molar ratio of isobutene to H₂S was raised at a constant temperature of 375 °C. nih.gov However, an excess of isobutene eventually led to a decrease in the yield. nih.gov The optimal reaction condition was determined to be a temperature of 375 °C with an isobutene to H₂S molar ratio of 2/1. nih.govresearchgate.net

Furthermore, increasing the total pressure of the system while maintaining the optimal temperature and molar ratio leads to a higher yield of 2,5-dimethylhexenes. nih.gov The product yield increased monotonously as the total pressure was raised from 1.0 to 3.0 atm. nih.govresearchgate.net

Table 1: Optimal Conditions for Isobutene Dimerization with H₂S Co-feeding

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Temperature | 375 °C | Maximizes yield of 2,5-dimethylhexenes. nih.gov |

| Molar Ratio (isobutene/H₂S) | 2/1 | Achieves maximum product yield before excess isobutene causes a decrease. nih.gov |

| Total Pressure | 1.0 - 3.0 atm | Yield of 2,5-dimethylhexenes increases with pressure. nih.govresearchgate.net |

Isobutene Dimerization under Specific Co-feeding Conditions (e.g., H2S)

Stereoselective Hydrogenation Pathways

Stereoselective hydrogenation provides a method for synthesizing specific isomers of alkenes from alkyne precursors. This is particularly useful for producing cis-alkenes.

The partial hydrogenation of an alkyne, such as 2,5-dimethyl-3-hexyne, can yield this compound. To selectively produce the cis-isomer, the hydrogenation must be stopped after the addition of one mole of hydrogen. This is achieved through the use of specially designed catalysts. masterorganicchemistry.comrsc.org The hydrogenation of alkynes is stereospecific, occurring via syn-addition, which results in the formation of a cis-alkene. wikipedia.org For instance, the hydrogenation of 2-hexyne (B165341) using a Lindlar catalyst yields cis-2-hexene. doubtnut.com This principle applies to the synthesis of cis-2,5-dimethyl-2-hexene from its corresponding alkyne precursor. A related study demonstrated the successful synthesis of cis-2,5-dimethyl-3-hexene-2,5-diol from 2,5-dimethyl-3-hexyne-2,5-diol (B86746) using a palladium-based catalyst. wiley-vch.de

To prevent the complete reduction of the alkyne to an alkane, "poisoned" catalysts are employed. masterorganicchemistry.com The Lindlar catalyst is a classic example of such a system, widely used for the partial hydrogenation of alkynes to cis(Z)-olefins. samaterials.com

A Lindlar catalyst consists of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then intentionally deactivated or "poisoned" with substances like lead acetate, lead oxide, or sulfur. masterorganicchemistry.comwikipedia.orgiitk.ac.in Quinoline (B57606) is often added to the reaction mixture to further enhance selectivity by preventing the over-hydrogenation of the newly formed alkene to an alkane. masterorganicchemistry.comwikipedia.org The poison works by deactivating the most active sites on the palladium surface, reducing the catalyst's activity just enough so that it can reduce an alkyne to an alkene but not an alkene to an alkane. masterorganicchemistry.comsamaterials.com The lead component deactivates the palladium sites, while quinoline helps prevent the formation of alkanes. rsc.orgwikipedia.org

Table 2: Components and Function of a Lindlar Catalyst

| Component | Material Example | Function |

|---|---|---|

| Active Metal | Palladium (Pd) | Provides active sites for the hydrogenation reaction. samaterials.com |

| Support | Calcium Carbonate (CaCO₃) | Provides high surface area and a stable substrate. samaterials.com |

| Poison | Lead (Pb) Acetate, Sulfur | Partially deactivates the palladium catalyst to prevent over-hydrogenation to an alkane. wikipedia.orgsamaterials.com |

| Selectivity Enhancer | Quinoline | Further deactivates the catalyst to improve selectivity for the cis-alkene. masterorganicchemistry.comwikipedia.org |

Partial Hydrogenation of Alkyne Precursors (e.g., 2,5-Dimethyl-3-hexyne) to cis-Alkenes

Elimination Reactions

Elimination reactions are a fundamental method for synthesizing alkenes by removing two substituents from adjacent carbon atoms, resulting in the formation of a double bond. ucsb.edu A common type is dehydrohalogenation, where a hydrogen atom and a halogen are removed from an alkyl halide. uobasrah.edu.iq This reaction is typically promoted by a base. uobasrah.edu.iq

For example, an alkyne like 2,5-dimethyl-3-hexyne can be synthesized via a double dehydrohalogenation of a dihalide. askfilo.com Conversely, a single elimination reaction from a suitable precursor, such as a haloalkane (e.g., 2-chloro-2,5-dimethylhexane (B1583108) or 3-chloro-2,5-dimethylhexane), can be used to generate the double bond found in this compound. The reaction generally follows either an E1 (two-step, carbocation intermediate) or E2 (one-step, concerted) mechanism, depending on the substrate, base, and reaction conditions. ucsb.edu

Dehydration of Alcohols for Alkene Generation

The acid-catalyzed dehydration of a tertiary alcohol is a common method for generating a trisubstituted or tetrasubstituted alkene. For the synthesis of this compound, the logical precursor is 2,5-dimethyl-2-hexanol. chegg.comavantorsciences.com In this reaction, the alcohol is protonated by a strong acid, forming a good leaving group (water). The departure of water results in a tertiary carbocation. A subsequent deprotonation from an adjacent carbon atom yields the alkene. The formation of the more substituted alkene (Zaitsev's product) is generally favored. In this case, removal of a proton from carbon-3 leads to the desired this compound.

Table 1: Dehydration of 2,5-Dimethyl-2-hexanol

| Precursor | Product | Catalyst Type |

|---|

Dehydrohalogenation from Substituted Haloalkanes

Dehydrohalogenation involves the elimination of a hydrogen halide (H-X) from an alkyl halide, typically by reaction with a strong base. quora.com To synthesize this compound, a suitable precursor would be a tertiary haloalkane such as 2-chloro-2,5-dimethylhexane. nih.gov The reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) (KOH) in an alcoholic solvent like ethanol. byjus.com According to Zaitsev's rule, the major product will be the more stable, more highly substituted alkene. doubtnut.com The elimination of a proton from carbon-3 of the 2-chloro-2,5-dimethylhexane intermediate would yield the desired this compound.

Table 2: Dehydrohalogenation for this compound Synthesis

| Precursor | Reagent | Product |

|---|---|---|

| 2-Chloro-2,5-dimethylhexane | Alcoholic Potassium Hydroxide (KOH) | This compound |

Olefin Metathesis Strategies

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes. wikipedia.org This Nobel Prize-winning methodology offers efficient routes to complex alkenes. wikipedia.orgsigmaaldrich.com

Cross-Metathesis Reactions involving Diene Analogues (e.g., 2,5-Dimethyl-2,4-hexadiene)

A modern and effective route to substituted alkenes involves cross-metathesis (CM). caltech.edu Recent research has demonstrated that 2,5-dimethyl-2,4-hexadiene (B125384), a readily available liquid compound, can serve as an excellent reactant for synthesizing tri- and tetrasubstituted alkenes. researchgate.netnih.govresearchgate.net This diene can react with other alkenes in a cross-metathesis reaction to yield products containing an isobutenyl or prenyl group. nih.govresearchgate.net The symmetric and polymethylated structure of 2,5-dimethyl-2,4-hexadiene makes it prone to engage in these reactions under mild conditions. researchgate.netnih.gov This approach avoids the use of gaseous alkene reactants and allows for the valorization of rubber-like polymers. nih.govresearchgate.net

Exploration of Ruthenium-based Catalysts in Metathesis

The success of modern olefin metathesis is largely due to the development of well-defined, functional group-tolerant catalysts, particularly those based on ruthenium. wikipedia.orgacs.org Second-generation catalysts, such as Grubbs and Hoveyda-Grubbs catalysts which feature N-heterocyclic carbene (NHC) ligands, exhibit high activity and stability. beilstein-journals.org The cross-metathesis of 2,5-dimethyl-2,4-hexadiene has been successfully carried out using not only the conventional 2nd generation Grubbs catalyst but also with other Grela-type catalysts. nih.govresearchgate.net These ruthenium complexes are effective in catalyzing the carbon-carbon double bond cleavage and reformation required for the metathesis reaction to proceed efficiently. sigmaaldrich.comresearchgate.net

Table 3: Ruthenium Catalysts in Cross-Metathesis

| Catalyst Type | Description | Application Example |

|---|---|---|

| Grubbs Catalyst (2nd Gen) | A ruthenium complex with an N-heterocyclic carbene (NHC) ligand, known for high activity. beilstein-journals.org | Cross-metathesis of 2,5-dimethyl-2,4-hexadiene with simple alkenes. nih.gov |

| Hoveyda-Grubbs Catalyst | A variation of the Grubbs catalyst with a chelating isopropoxybenzylidene ligand, offering enhanced stability. wikipedia.org | Used in a variety of metathesis reactions, including those with sterically hindered alkenes. sigmaaldrich.com |

Other Advanced Organic Synthesis Techniques (e.g., Wittig Reaction for Regiocontrol)

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds (aldehydes and ketones). masterorganicchemistry.com It is renowned for providing absolute regiocontrol, meaning the location of the newly formed double bond is precisely determined by the reactants, which contrasts with elimination reactions that can often yield mixtures of isomers. mnstate.edulumenlearning.com The reaction involves a phosphorus ylide (Wittig reagent) attacking a carbonyl carbon. masterorganicchemistry.com

To synthesize the tetrasubstituted this compound, one could theoretically react 4-methyl-2-pentanone (B128772) with an isopropylidene-triphenylphosphorane ylide. The ylide would be generated by deprotonating the corresponding phosphonium (B103445) salt with a strong base. lumenlearning.com However, the Wittig reaction has limitations. It is generally less efficient for preparing highly substituted (tetrasubstituted) alkenes, particularly from sterically hindered ketones. libretexts.orgmdpi.comencyclopedia.pub The reaction of ylides derived from secondary halides can be inefficient, making this route challenging for this specific target molecule. lumenlearning.comlibretexts.org

Table 4: Wittig Reaction Components for this compound

| Carbonyl Compound | Phosphorus Ylide | Product |

|---|---|---|

| 4-Methyl-2-pentanone | Isopropylidenetriphenylphosphorane | This compound + Triphenylphosphine oxide |

Reaction Mechanisms and Transformational Chemistry of 2,5 Dimethyl 2 Hexene

Catalytic Hydrogenation Reactions

Catalytic hydrogenation is a fundamental reaction for alkenes, converting them into saturated alkanes. This process involves the addition of hydrogen (H₂) across the carbon-carbon double bond in the presence of a metal catalyst. libretexts.org

Mechanistic Investigations of Double Bond Saturation (e.g., Pd/C, PtO₂) Systems

The catalytic hydrogenation of alkenes like 2,5-dimethyl-2-hexene is a heterogeneous process that occurs on the surface of a solid metal catalyst. libretexts.org Common laboratory catalysts include palladium supported on carbon (Pd/C) and platinum(IV) oxide (PtO₂), also known as Adams' catalyst. libretexts.orglibretexts.org

The mechanism involves several key steps:

Adsorption of H₂: Hydrogen gas molecules adsorb onto the surface of the metal catalyst, where the H-H bond is weakened or cleaved, forming metal-hydrogen bonds. libretexts.orgmasterorganicchemistry.com

Alkene Adsorption: The alkene molecule, in this case, this compound, adsorbs onto the catalyst surface through an interaction between its π electrons and vacant orbitals of the metal. libretexts.orgmasterorganicchemistry.com

Hydrogen Transfer: Hydrogen atoms are sequentially transferred from the catalyst surface to the carbons of the double bond. libretexts.org This process is a syn addition, meaning both hydrogen atoms add to the same face of the double bond. libretexts.orgpressbooks.pub

Desorption: The resulting saturated alkane, 2,5-dimethylhexane, diffuses away from the catalyst surface, freeing the active site for another catalytic cycle. libretexts.org

The efficiency of these catalysts is highly dependent on their surface area. For instance, Pd/C consists of finely divided palladium particles on a high-surface-area carbon support to maximize catalytic activity. libretexts.orgpressbooks.pub While the exact details of the mechanism are still under investigation, it is well-established that the reaction occurs on the catalyst surface. pressbooks.pub

Stereochemical Outcomes and Enthalpy Studies of Hydrogenation

The stereochemistry of catalytic hydrogenation is a crucial aspect. The reaction proceeds via syn-addition , where both hydrogen atoms add to the same side of the double bond. libretexts.orgfiveable.me This is because the reaction takes place on a solid catalyst surface, and the alkene adsorbs on one face, to which the hydrogen atoms are delivered. libretexts.orgpressbooks.pub

For a sterically unhindered cyclic alkene like 1,2-dimethylcyclohexene, hydrogenation results in the cis-isomer where both methyl groups are on the same side of the ring. pressbooks.pub In the case of this compound, which is an acyclic alkene, the hydrogenation results in the formation of 2,5-dimethylhexane. Due to the free rotation around the single bonds in the resulting alkane, distinct stereoisomers resulting from the syn-addition are not isolated in the same way as with cyclic systems. However, the principle of syn-addition is a fundamental aspect of the mechanism. fiveable.me

The steric environment around the double bond significantly influences the reaction. The catalyst will approach the less sterically hindered face of the alkene, which can dictate the stereochemical outcome in more complex molecules. libretexts.orguzh.ch

Inhibitory Effects on Hydrogenation Kinetics (e.g., Nitrogen Bases)

The rate of catalytic hydrogenation can be significantly reduced by the presence of certain compounds known as catalyst poisons. Nitrogen-containing compounds, particularly nitrogen bases like quinoline (B57606) and pyridine, are well-known inhibitors of hydrogenation catalysts. mdpi.comsamaterials.comresearchgate.net These compounds possess non-bonding electron pairs on the nitrogen atom, which can strongly chemisorb onto the active sites of the metal catalyst, blocking them from the reactants (the alkene and hydrogen). mdpi.comsamaterials.com

A study on the hydrogenation of 2,5-dimethyl-2,4-hexadiene (B125384), a precursor to this compound, showed that the presence of quinoline inhibited the hydrogenation rate. acs.orgacs.orgresearchgate.net The study found that while quinoline slowed down the reaction, it did not alter the product distribution. acs.orgacs.orgresearchgate.net The inhibitory effect is due to the strong adsorption of the nitrogen base on the catalyst surface, which competes with the adsorption of the alkene. researchgate.net

The kinetics of the reaction can change in the presence of such inhibitors. For instance, the hydrogenation of 2,5-dimethyl-2,4-hexadiene was found to be first-order with respect to the diolefin in the absence of quinoline, but changed to zero-order in its presence, with a negative first-order dependence on the total concentration of nitrogen bases. acs.orgresearchgate.net This suggests that at higher temperatures, the inhibitory effect of nitrogen bases may be less pronounced, favoring the hydrogenation of the diolefin. acs.org

Electrophilic Addition Processes

The electron-rich double bond of this compound makes it susceptible to electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds.

Halogenation Mechanisms and Regioselectivity (e.g., Cl₂, Br₂ Addition)

The addition of halogens such as chlorine (Cl₂) and bromine (Br₂) to alkenes is a classic example of electrophilic addition. msu.edu The reaction with this compound would proceed to form a vicinal dihalide.

The mechanism for halogenation involves the following steps:

Polarization and Formation of a Halonium Ion: As a halogen molecule (e.g., Br₂) approaches the electron-rich double bond of the alkene, the halogen-halogen bond becomes polarized. libretexts.org This leads to the formation of a cyclic halonium ion intermediate (a bromonium ion in the case of Br₂), where the halogen is bonded to both carbons of the original double bond. makingmolecules.commasterorganicchemistry.com

Nucleophilic Attack: A halide ion (formed in the first step) then acts as a nucleophile and attacks one of the carbons of the halonium ion from the side opposite to the bridging halogen. libretexts.orgmasterorganicchemistry.com This backside attack results in anti-addition , meaning the two halogen atoms add to opposite faces of the double bond. libretexts.orgmakingmolecules.com

For this compound, the double bond is between carbon-2 and carbon-3. The addition of Br₂ would result in 2,3-dibromo-2,5-dimethylhexane. Because the initial alkene is achiral and the addition can occur from either face of the double bond, a racemic mixture of enantiomers would be expected.

Regioselectivity is not a factor in the addition of identical atoms like in Cl₂ or Br₂. masterorganicchemistry.com However, steric hindrance from the bulky tert-butyl group at the 5-position could potentially influence the reaction rate but not the fundamental anti-addition pathway. A study on the free radical chlorination of this compound showed the formation of 4-chloro-2,5-dimethyl-2-hexene, indicating that under different conditions (free radical vs. electrophilic), different products can be obtained. chegg.com

Hydrohalogenation and Markovnikov's Rule Adherence

The addition of hydrogen halides (HX), such as HBr or HCl, to an unsymmetrical alkene like this compound is a regioselective reaction. masterorganicchemistry.comuobasrah.edu.iq The outcome is generally governed by Markovnikov's rule , which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, and the halogen adds to the more substituted carbon. masterorganicchemistry.combrainly.com

The mechanism for hydrohalogenation proceeds through a carbocation intermediate:

Protonation: The π bond of the alkene acts as a nucleophile and attacks the electrophilic hydrogen of the HX molecule. libretexts.orgyoutube.com This protonation occurs at the carbon that will result in the formation of the more stable carbocation. For this compound, the double bond is between a quaternary carbon (C2) and a tertiary carbon (C3). Protonation of C3 would lead to a tertiary carbocation at C2, which is more stable than the secondary carbocation that would form if C2 were protonated.

Nucleophilic Attack: The resulting halide ion (X⁻) then acts as a nucleophile and attacks the electrophilic carbocation, forming the final product. libretexts.orgmasterorganicchemistry.com

Following Markovnikov's rule, the addition of HBr to this compound would result in the formation of 2-bromo-2,5-dimethylhexane. The hydrogen would add to C3, and the bromine would add to the more substituted C2.

The formation of a planar carbocation intermediate means that the nucleophilic halide can attack from either face, which can lead to a mixture of stereoisomers if a new stereocenter is formed. masterorganicchemistry.com In the case of 2-bromo-2,5-dimethylhexane, the product is chiral, so a racemic mixture would be expected. It's important to note that carbocation rearrangements can occur if a more stable carbocation can be formed via a hydride or alkyl shift, though this is not expected for the carbocation formed from this compound. masterorganicchemistry.commasterorganicchemistry.com

Acid-Catalyzed Hydration and Carbocation Rearrangements

The acid-catalyzed hydration of this compound is a reaction that proceeds through a carbocation intermediate. masterorganicchemistry.com The reaction is initiated by the protonation of the alkene, which can theoretically occur at either carbon of the double bond. However, the formation of the more stable carbocation is favored. masterorganicchemistry.com In the case of this compound, protonation of the double bond leads to the formation of a tertiary carbocation.

Following the formation of the carbocation, a water molecule acts as a nucleophile, attacking the positively charged carbon. libretexts.org This is followed by deprotonation to yield an alcohol. masterorganicchemistry.com According to Markovnikov's rule, the hydroxyl group adds to the more substituted carbon atom of the double bond. brainly.com

However, the potential for carbocation rearrangements must be considered. masterorganicchemistry.com Such rearrangements, like hydride or alkyl shifts, occur if a more stable carbocation can be formed. libretexts.org In the hydration of this compound, the initially formed tertiary carbocation is already relatively stable. While rearrangements are a common phenomenon in carbocation chemistry, the primary product from the acid-catalyzed hydration of this compound is 2,5-dimethyl-2-hexanol, resulting from the direct addition of water to the initial tertiary carbocation. chegg.comchegg.com Some sources also indicate the formation of 2,5-dimethyl-3-hexanol (B103523) as a significant product. brainly.combartleby.com

Table 1: Products of Acid-Catalyzed Hydration of this compound

| Reactant | Major Product(s) | Reaction Condition |

|---|---|---|

| This compound | 2,5-Dimethyl-2-hexanol, 2,5-Dimethyl-3-hexanol | Acid-catalyzed hydration brainly.comchegg.comchegg.combartleby.com |

Oxidative Cleavage Reactions

Epoxidation Mechanisms and Stereocontrol

The epoxidation of alkenes, including this compound, can be achieved using peroxyacids like m-chloroperoxybenzoic acid (m-CPBA). lumenlearning.commasterorganicchemistry.com This reaction involves the transfer of an oxygen atom from the peroxyacid to the alkene, forming an epoxide (an oxacyclopropane ring). libretexts.org The mechanism is concerted, meaning it occurs in a single step, and is stereospecific. masterorganicchemistry.comlibretexts.org This means that the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org

The reaction is initiated by the electrophilic oxygen of the peroxyacid interacting with the nucleophilic double bond of the alkene. libretexts.org The reaction rate is influenced by the nature of the alkene, with more nucleophilic (electron-rich) double bonds reacting faster. libretexts.org For an unsymmetrical alkene like this compound, epoxidation can theoretically occur from either face of the double bond, potentially leading to a mixture of diastereomers. lumenlearning.com However, the steric hindrance around the double bond can influence the direction of attack, affecting the stereochemical outcome. libretexts.org Computational studies on similar systems, like cis/trans-2-hexene, have shown that the microstructure of the transition state and confinement effects within a catalyst can significantly influence the stereoselectivity of the epoxidation. rsc.org

Ozonolysis Pathways and Product Analysis (e.g., Formation of Carbonyl Compounds)

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds, leading to the formation of carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.combyjus.com The reaction of an alkene with ozone (O₃) initially forms a highly unstable primary ozonide (molozonide). msu.edu This intermediate rapidly rearranges to a more stable secondary ozonide. byjus.com

The subsequent workup of the ozonide determines the final products. A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc, cleaves the ozonide to yield aldehydes and/or ketones. masterorganicchemistry.com An oxidative workup, using hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. masterorganicchemistry.com

For this compound, ozonolysis followed by a reductive workup will break the double bond between the second and third carbon atoms. This cleavage results in the formation of two carbonyl compounds: acetone (B3395972) (propanone) from the C2 side and 4-methyl-2-pentanone (B128772) from the C3 side.

Table 2: Ozonolysis Products of this compound

| Reactant | Reagents | Products |

|---|

The analysis of these carbonyl products is a key method for determining the position of the double bond in the original alkene. vedantu.com

Computational Insights into Primary Ozonide Decomposition

The decomposition of the primary ozonide (POZ) is a critical step in the ozonolysis reaction. Computational studies, often employing density functional theory (DFT), have provided significant insights into the mechanism of this decomposition. nih.gov The POZ is formed through the cycloaddition of ozone to the alkene double bond. msu.edu This initial adduct is energetically unstable and rapidly undergoes cycloreversion. msu.edu

This decomposition is generally depicted by the Criegee mechanism, which proposes a concerted cycloreversion to form a carbonyl compound and a carbonyl oxide (Criegee intermediate). msu.edu Theoretical calculations have estimated a relatively low activation energy for this transformation. msu.edu The Criegee intermediate is a zwitterionic species that can then recombine with the carbonyl compound in a different orientation to form the more stable secondary ozonide. msu.edu

Recent theoretical work has also explored alternative, non-Criegee pathways for the decomposition of the primary ozonide, which can lead to the formation of other products like hydroxyl radicals. rsc.org The branching ratio for the decomposition of the primary ozonide, leading to different pairs of carbonyls and Criegee intermediates in unsymmetrical alkenes, is a key parameter that can be investigated computationally. copernicus.org

Polymerization Studies

Free-Radical Polymerization Characteristics and Chain Propagation

The polymerization of alkenes can be initiated by free radicals. pergan.com While this compound itself is not a common monomer for industrial-scale polymerization, understanding its potential polymerization behavior is relevant. In free-radical polymerization, an initiator, such as an organic peroxide, decomposes to form free radicals. researchgate.net These radicals then add to the double bond of the monomer, initiating the polymerization process. google.com

The resulting radical then adds to another monomer molecule in a process called chain propagation, leading to the growth of the polymer chain. google.com For a monomer like this compound, the steric hindrance around the trisubstituted double bond would likely make it less reactive in polymerization compared to less substituted alkenes.

Chain transfer is a significant process in radical polymerization where the growing polymer chain is terminated, and a new chain is initiated. uc.edu This can occur through transfer to the monomer, solvent, or a chain transfer agent. mdpi.com In the context of this compound, chain transfer to the monomer could involve the abstraction of an allylic hydrogen atom.

Impact of Steric Factors on Polymer Molecular Weight and Morphology

The steric hindrance presented by the bulky methyl groups in this compound significantly influences its polymerization behavior. In polymerization reactions, the molecular weight and morphology of the resulting polymer are intricately linked to the steric properties of the monomer.

Studies on related polyolefins have shown that increasing the steric bulk of the ligand in the catalyst system can lead to polymers with higher molecular weights. researchgate.net For instance, the use of ortho-dibenzhydryl substituted nickel complexes in the polymerization of 1-hexene (B165129) resulted in branched polymers with high molecular weights. researchgate.net Conversely, increasing the polymerization temperature generally leads to a decrease in the molecular weight of the polymer, as higher temperatures increase the rate of chain termination relative to propagation. acs.org

The morphology of polymers derived from sterically hindered alkenes is also affected. The presence of bulky side groups can disrupt the regular packing of polymer chains, leading to a more amorphous rather than crystalline structure. This is a critical consideration in tailoring the physical properties of the resulting polymer for specific applications.

Below is a data table illustrating the effect of hydrogen content on the catalyst activity and molecular weight characteristics of polyethylene (B3416737), a related polyolefin.

| Exp. no | P(H2) bar | PE Yield(1) gPE/g cat | Activity(1) kgPE/gFe.barC2 |

| 1 | 0 | 18.5 | 7.4 |

| 2 | 0.5 | 17.5 | 7.0 |

| 3 | 1.0 | 16.0 | 6.4 |

| 4 | 2.0 | 14.0 | 5.6 |

| Data sourced from a study on polyethylene produced by supported catalysts bearing bis(imino) pyridyl Fe(II) and N,N-α-diimine Ni(II) complexes. researchgate.net |

Rearrangement Reactions

Rearrangement reactions are a key feature of the chemistry of this compound and its derivatives, often proceeding through carbocation or radical intermediates.

Allylic Rearrangements in Halogenated Derivatives

The halogenation of this compound can lead to allylic rearrangements, where the double bond shifts its position. When alkenes with allylic hydrogens undergo bromination with reagents like N-bromosuccinimide (NBS), substitution at the allylic position can occur. thieme-connect.delibretexts.org This reaction proceeds via a radical chain mechanism. libretexts.org The initial formation of an allylic radical is stabilized by resonance, which can lead to the formation of a rearranged product. masterorganicchemistry.com

For example, the bromination of an unsymmetrical alkene can yield a mixture of products, with the rearranged product sometimes being the major isomer, particularly if it leads to a more substituted and therefore more stable double bond. masterorganicchemistry.com The choice of solvent and reaction conditions can also influence the product distribution. thieme-connect.de

Intramolecular Rearrangements in Reaction Pathways

Intramolecular rearrangements are prevalent in various reactions involving alkenes. These rearrangements can occur through different mechanisms, including hydride or alkyl shifts, often driven by the formation of a more stable carbocation intermediate. masterorganicchemistry.com For instance, in E1 elimination reactions, the initial carbocation formed can rearrange to a more stable one before the elimination of a proton to form the alkene. masterorganicchemistry.com

Radical-mediated intramolecular rearrangements, such as 1,5-radical translocation, have also been observed in which a radical center is transferred from one part of a molecule to another. researchgate.net These rearrangements can be a key step in complex reaction sequences, leading to the formation of diverse products. researchgate.netscielo.org.bo

Studies on Comparative Reactivity with Related Alkenes and Dienes

The reactivity of this compound is best understood when compared with other alkenes and dienes. The degree of substitution of the double bond is a major factor influencing alkene stability and reactivity.

Generally, more substituted alkenes are more stable due to hyperconjugation and inductive effects. pearson.com Tetrasubstituted alkenes are the most stable, followed by trisubstituted, disubstituted, and monosubstituted alkenes. pearson.com This stability is inversely related to the heat of hydrogenation; more stable alkenes release less heat upon hydrogenation. pearson.com

In reactions such as catalytic hydrogenation, linear alkenes are often more reactive than branched or cyclic alkenes due to less steric hindrance. scispace.com For instance, a study found that 1-hexene was more reactive than cyclohexene (B86901) in hydrogenation reactions. scispace.com

When comparing this compound to conjugated dienes, the reactivity can differ significantly depending on the reaction type. Conjugated dienes can undergo 1,4-addition reactions, such as the Diels-Alder cycloaddition, which are not possible for simple alkenes. scispace.comlibretexts.org In a study comparing the reactivity of various diolefins, open-chain conjugated dienes were found to be more prone to cycloaddition than cyclic diolefins. scispace.com

The following table provides a comparison of the substitution pattern and relative stability of several dimethylhexene isomers.

| Compound | Substitution Pattern | Relative Stability |

| 2,3-Dimethyl-2-hexene | Tetrasubstituted | Most Stable |

| 3,4-Dimethyl-2-hexene | Trisubstituted | Intermediate |

| 4,5-Dimethyl-2-hexene | Disubstituted | Least Stable |

| Based on the principle that more substituted alkenes are more stable. pearson.com |

Catalysis and Catalytic Systems in 2,5 Dimethyl 2 Hexene Chemistry

Heterogeneous Catalysis Development

Heterogeneous catalysts are fundamental in the industrial-scale production and conversion of olefins. Their ease of separation from the reaction mixture makes them suitable for continuous processes.

Palladium (Pd) and Platinum (Pt) are among the most effective and widely utilized metals for catalytic hydrogenation. iitm.ac.inmasterorganicchemistry.com These catalysts, often supported on materials like carbon (Pd/C) or alumina, facilitate the addition of hydrogen across the double bond of alkenes to yield alkanes. masterorganicchemistry.comlibretexts.org In the context of 2,5-dimethyl-2-hexene, these catalysts are primarily used in the hydrogenation of its precursor, 2,5-dimethyl-2,4-hexadiene (B125384).

Research has shown that the hydrogenation of 2,5-dimethyl-2,4-hexadiene over palladium catalysts can proceed through isomerization reactions, leading to the formation of both this compound and trans-2,5-dimethyl-3-hexene. acs.org The competitive hydrogenation of 2,5-dimethyl-2,4-hexadiene has been investigated using palladium black catalysts, demonstrating the influence of catalyst modifiers on reaction kinetics and selectivity. researchgate.net

Studies using palladium catalysts based on porous aromatic frameworks have demonstrated high activity in the hydrogenation of various unsaturated hydrocarbons, including 2,5-dimethyl-2,4-hexadiene. mdpi.com The specific activity for this substrate was recorded at approximately 295,000 mol of substrate per mole of metal per hour. mdpi.com

Table 1: Specific Activity of Palladium Catalysts in the Hydrogenation of Various Unsaturated Hydrocarbons

| Substrate | Specific Activity (molSub × molMe⁻¹ × h⁻¹) |

|---|---|

| Hexyne-1 | High (not specified) |

| 2,5-Dimethyl-2,4-hexadiene | 295,000 |

| Phenylacetylene | 116,000 |

| Styrene | 79,000 |

This table is based on data from research on palladium catalysts supported on porous aromatic frameworks. mdpi.com

Nickel-based catalysts are notable for their high activity and cost-effectiveness in olefin transformations, including both dimerization to form larger olefins and subsequent hydrogenation. ifpenergiesnouvelles.fr

The synthesis of 2,5-dimethylhexene isomers can be achieved through the dimerization of isobutene. nih.gov Heterogeneous nickel complex catalysts have been shown to promote this reaction, producing linearly linked dimers. nih.gov However, improving the stability of these nickel catalysts remains a challenge for continuous production processes. nih.govresearchgate.net

For hydrogenation, nickel catalysts are effective in converting diolefins to monoolefins and alkanes. acs.org In a study evaluating the inhibition effect of quinoline (B57606) on diolefin hydrogenation, a Nickel on gamma-alumina (Ni/γ-Al2O3) catalyst was used to hydrogenate 2,5-dimethyl-2,4-hexadiene. acs.org The reaction, conducted at 10 bar H2 pressure and temperatures between 125–150 °C, converted the diolefin into equal amounts of this compound and trans-2,5-dimethyl-3-hexene. acs.orgresearchgate.net This demonstrates the capability of nickel catalysts to selectively hydrogenate one double bond in the conjugated diene to produce the target mono-olefin. acs.org

Table 2: Product Distribution in the Hydrogenation of 2,5-Dimethyl-2,4-hexadiene over a Ni/Al₂O₃ Catalyst

| Product | Distribution |

|---|---|

| This compound | ~50% |

| trans-2,5-Dimethyl-3-hexene | ~50% |

Conditions: 125–150 °C, 10 bar H₂ pressure. acs.org

In continuous industrial processes, catalyst stability and longevity are critical for economic viability. Deactivation, the loss of catalytic activity over time, can occur through several mechanisms.

Common deactivation pathways for metal catalysts in continuous hydrogenation include:

Sintering: At elevated temperatures, metal nanoparticles on a support can coalesce into larger particles, reducing the active surface area. This mechanism was observed for a Pd/AC catalyst during the continuous hydrogenation of CO2, where an increase in particle size was confirmed by XRD analysis of the spent catalyst. mdpi.com

Leaching: Active metal can dissolve from the support into the reaction medium, leading to a permanent loss of catalytic sites. This was also identified as a deactivation pathway for a Pd/AC catalyst in a continuous process. mdpi.com

Poisoning/Adsorption: Strong adsorption of reactants, products, or impurities onto the active sites can block them from participating in the catalytic cycle. In the continuous hydrogenation of cannabinoids, deactivation of Pt/alumina catalysts at temperatures above 80 °C was linked to the accumulation of adsorbed molecules on the metal surface. rsc.org

Studies on continuous flow asymmetric hydrogenation have shown that while high conversion can be maintained for several hours, a gradual drop in performance often occurs. For instance, one process maintained nearly quantitative conversion for 7 hours before it began to decline. acs.org Understanding these deactivation mechanisms is essential for designing more robust catalysts and optimizing process conditions to extend catalyst lifetime. acs.org

Nickel-based Catalysts in Olefin Dimerization and Hydrogenation

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts, which operate in the same phase as the reactants, offer high selectivity and activity under mild conditions, making them ideal for fine chemical synthesis.

Olefin metathesis, a reaction that reorganizes carbon-carbon double bonds, is powerfully catalyzed by ruthenium-carbene complexes, often known as Grubbs catalysts. cmu.edusci-hub.se Cross-metathesis (CM) involves the reaction between two different olefins.

While highly effective for many substrates, the application of ruthenium-carbene catalysts to sterically hindered olefins, particularly tetra-substituted ones like this compound, presents significant challenges. The steric bulk around the double bond can prevent the olefin from coordinating with the metal center, thus inhibiting the metathesis reaction. For example, research has shown that the sterically bulky olefin 3,3-dimethyl-1-butene (B1661986) failed to react with a first-generation Grubbs catalyst. google.com This suggests that this compound would likely exhibit very low to no reactivity in standard cross-metathesis reactions with these types of catalysts. The success of metathesis often depends on generating a small amount of a highly active species that performs the catalysis while the bulk of the initial catalyst may remain inactive. cmu.edu

Asymmetric cyclopropanation, the addition of a carbene to a double bond to form a cyclopropane (B1198618) ring with high enantioselectivity, is a key transformation in organic synthesis. While this reaction on this compound is not widely reported, extensive research has been conducted on the closely related conjugated diene, 2,5-dimethyl-2,4-hexadiene, using copper complexes.

Significant success has been achieved using copper(I) catalysts paired with chiral bisoxazoline ligands. nih.gov In one study, new bisoxazoline ligands with an aryl group at the 4-position and gem-dimethyl groups at the 5-position were synthesized. nih.gov When used in the copper-catalyzed asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene with tert-butyl diazoacetate, these complexes showed a remarkable enhancement in both diastereoselectivity and enantioselectivity. nih.gov A high trans/cis ratio of 87/13 was achieved, with the trans product formed in 96% enantiomeric excess (ee). nih.gov Other research has explored carbohydrate-derived bisoxazoline ligands (glucoBox) for the same reaction, also achieving good yields and high enantioselectivities for both cis and trans products. unl.pt

Table 3: Asymmetric Cyclopropanation of 2,5-Dimethyl-2,4-hexadiene with a Cu-Bisoxazoline Catalyst

| Ligand Type | Reactant | Catalyst System | trans/cis Ratio | Enantiomeric Excess (ee) of trans-product |

|---|---|---|---|---|

| Aryl-Bisoxazoline | tert-Butyl diazoacetate | Copper(I)-Bisoxazoline | 87/13 | 96% |

This table summarizes findings from the asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene. nih.gov

Theoretical and Computational Investigations of 2,5 Dimethyl 2 Hexene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and predicting the reactivity of 2,5-dimethyl-2-hexene. wordpress.com These calculations solve approximations of the electronic Schrödinger equation to determine the distribution of electrons within the molecule, revealing its energetic and reactive properties. acs.org

The electronic structure dictates the molecule's reactivity. The double bond between the second and third carbon atoms represents a region of high electron density, making it a primary site for electrophilic attack. aip.org DFT methods can compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Computational studies on similar alkenes show that substituents around the double bond significantly influence electronic properties and reactivity. For this compound, the methyl groups attached to the sp²-hybridized carbons and the isobutyl group at the C4 position modulate the electron density and steric accessibility of the double bond. Quantum chemical calculations can precisely map the electrostatic potential, highlighting the electron-rich nature of the C=C bond and guiding predictions about how it will interact with other reactants, such as in oxidation or addition reactions. rsc.orgosti.gov

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of chemical systems, allowing for the exploration of reaction pathways, intermediates, and transition states. researchgate.netresearchgate.net By simulating the motion of atoms over time, MD can capture the complex processes of bond formation and breakage that are often too fast or difficult to observe experimentally. researchgate.net

For reactions involving this compound, such as oxidation or pyrolysis, MD simulations can trace the trajectory from reactants to products. researchgate.net Reactive force fields (like ReaxFF) are particularly useful for modeling large systems and complex reaction networks, such as those relevant to combustion and soot formation. researchgate.net These simulations can identify crucial, short-lived intermediate species and the high-energy transition states that connect them. acs.orgacs.org

In the context of alkene oxidation, for instance, MD simulations can model the initial addition of an oxygen species to the double bond, the subsequent formation of radical intermediates (QOOH), and their isomerization or decomposition pathways. osti.gov Studies on the related isomer, 2,5-dimethylhexane, show that initial radical formation and subsequent isomerization are critical steps. A 1,5-hydrogen atom shift can convert a primary alkyl radical into a more stable tertiary radical, significantly influencing the subsequent reaction pathways and final products. osti.gov Similar dynamic effects would be crucial in understanding the reactions of this compound. The transition states, or saddle points on the potential energy surface, located through these simulations are essential for calculating reaction barriers and rates. acs.orgacs.org

Thermodynamic Parameters from Computational Chemistry (e.g., Enthalpy of Hydrogenation)

Computational chemistry is widely used to predict the thermodynamic properties of molecules, providing data that can be difficult or expensive to obtain experimentally. kaust.edu.sa Properties such as enthalpy of formation, Gibbs free energy of formation, and heat capacity can be calculated with various levels of theory. chemeo.com

For this compound, several thermodynamic parameters have been estimated using computational methods. The Joback method, a group contribution scheme, has been used to calculate properties like the ideal gas enthalpy of formation. While these methods provide useful estimates, more accurate data can be obtained from higher-level quantum chemical calculations.

Table 1: Computationally Derived Thermodynamic Properties of this compound

| Property | Value | Unit | Method/Source |

|---|---|---|---|

| Enthalpy of Formation (gas, ΔfH°gas) | -106.30 | kJ/mol | Joback Method chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) | 85.71 | kJ/mol | Joback Method chemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 38.90 | kJ/mol | NIST chemeo.com |

This table presents data calculated using various computational methods and sourced from chemical databases.

Kinetic Modeling and Rate Constant Predictions for Elementary Steps

Kinetic modeling is essential for simulating complex chemical processes like combustion or atmospheric chemistry, and it relies on accurate rate constants for elementary reaction steps. d-nb.infoepa.gov Computational methods, particularly those based on Transition State Theory (TST), are invaluable for predicting these rate constants when experimental data is unavailable. aip.org

For this compound, kinetic modeling would focus on reactions such as oxidation, pyrolysis, or isomerization. The rate of a reaction is determined by the activation energy, which is the energy barrier of the transition state. acs.org Quantum chemical calculations can locate the geometry of the transition state and compute this barrier. researchgate.net

Studies on related systems provide insight into the key elementary steps. For instance, the oxidation of alkanes and alkenes involves H-atom abstraction, O2 addition to alkyl radicals, and isomerization of peroxy radicals. osti.gov The rate constants for these steps are highly dependent on the molecular structure. In the case of this compound, H-atom abstraction can occur at various positions, but the allylic hydrogens on C4 are particularly susceptible due to the resonance stabilization of the resulting radical.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of this compound, including its possible conformations and stereoisomers, plays a significant role in its physical properties and reactivity. Conformational analysis involves identifying the different spatial arrangements of atoms that result from rotation around single bonds and determining their relative energies. sapub.orgunibo.it

The structure of this compound is defined by a six-carbon chain with a double bond between C2 and C3. Due to the presence of two identical methyl groups on the C2 carbon, cis-trans (or E/Z) isomerism is not possible for this molecule. researchgate.net The double bond geometry is fixed because swapping the substituents on the C2 carbon (two methyl groups) does not produce a different stereoisomer. researchgate.net

However, the molecule possesses conformational flexibility due to rotation around the C3-C4 and C4-C5 single bonds. Computational methods can be used to perform a potential energy surface scan by systematically rotating these bonds to identify stable conformers (energy minima) and the transition states that separate them. These calculations help determine the most likely shapes the molecule will adopt at a given temperature. The isobutyl group attached to the double bond can rotate, leading to various staggered and eclipsed conformations with different steric interactions and, consequently, different energy levels. sapub.org Understanding the population of these conformers is important as the reactivity of the molecule can depend on which conformation is present during a chemical encounter.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dimethyl-2,4-hexadiene (B125384) |

| 2,5-dimethylhexane |

| Hydrogen |

| Oxygen |

| Nitrogen dioxide |

| 1-hexene (B165129) |

| 2,3-dimethyl-2-butene |

| Camphene |

| Acetone (B3395972) |

| Propanal |

| Methylpropanal |

| 2,2,5,5-tetramethyl-tetrahydrofuran |

| Methane |

| Benzene |

| Ethylene (B1197577) |

| Propylene |

| Butene |

| n-decane |

| Methanol |

| Dimethyl ether |

| n-butane |

| Estradiol |

| Estrone |

| Acetylcholine |

| Methylcyclohexane |

| cis-1,2-dimethylcyclohexane |

Research Applications and Industrial Implications of 2,5 Dimethyl 2 Hexene

Role as a Key Intermediate in Complex Organic Synthesis

2,5-Dimethyl-2-hexene (C8H16) is a valuable intermediate in the field of organic synthesis. solubilityofthings.comcymitquimica.com Its structure, which includes a carbon-carbon double bond and two methyl groups, makes it a reactive and versatile precursor for creating more intricate molecules. solubilityofthings.comcymitquimica.com The presence of the double bond allows the compound to readily participate in a variety of chemical reactions, most notably electrophilic additions, which are fundamental for building complex molecular frameworks. solubilityofthings.com This reactivity profile enables its use as a starting point for multi-step syntheses, leading to a wide array of specialized chemical products. cymitquimica.com

The utility of this compound as an intermediate is highlighted in its potential pathway to producing fine chemicals and specialty molecules. Although direct synthesis routes from this specific alkene are not always explicitly detailed, its structural relatives provide insight into its capabilities. For instance, the related compound 2,5-dimethyl-2,4-hexadiene (B125384) is utilized as a starting material for synthesizing agrochemicals and pharmaceuticals. guidechem.com

A significant application lies in the synthesis of fragrance compounds. The derivative, 2,5-dichloro-2,5-dimethylhexane, which can be synthesized from this compound, serves as a crucial intermediate in the alkylation of ethylbenzene (B125841) to produce musk compounds that are essential in the perfumery industry. Furthermore, this same chlorinated derivative is a precursor in the synthesis of certain pharmaceuticals, such as the retinoid Bexarotene, which is used in cancer treatment.

The transformation of this compound into various derivatives is key to its role in advanced chemical production. The double bond is the primary site of reactivity, allowing for numerous addition and modification reactions. cymitquimica.com

One of the most important derivatizations is chlorination. The reaction of this compound with a chlorinating agent can produce 2,5-dichloro-2,5-dimethylhexane, a vital intermediate for pharmaceuticals and fragrances. echemi.com This dichloro- derivative is a stable, crystalline solid that can be further modified.

Another critical derivatization is peroxidation. The related isomer, 2,5-dimethyl-1,5-hexadiene, reacts with hydrogen peroxide in an acidic medium to yield 2,5-dimethyl-2,5-dihydroperoxyhexane. google.com This dihydroperoxide is an important starting material for producing crosslinking peroxides, such as dialkyl peroxides and perketals, which are widely used in the polymer industry. google.com Given the similar structural motifs, this compound is a candidate for similar oxidative derivatizations to produce valuable peroxide-based initiators and crosslinking agents. Furthermore, unactivated alkenes can undergo reactions such as NCS-mediated synthesis to form β-chlorosulfoxides, a versatile functional group for further synthetic transformations. acs.org

Synthesis of Fine Chemicals and Specialty Organic Molecules

Contributions to Materials Science and Polymer Chemistry

In the realms of materials science and polymer chemistry, alkenes like this compound and its derivatives are recognized for their role in producing synthetic materials. solubilityofthings.com The ability of the carbon-carbon double bond to undergo polymerization is a fundamental property that allows this compound to be incorporated into larger macromolecular structures, influencing sectors like plastics and rubber manufacturing. solubilityofthings.comcymitquimica.com

The double bond in this compound makes it a candidate for participation in polymerization reactions. cymitquimica.com While it may not be a common commodity monomer, its unique branched structure can be exploited to create specialty polymers with tailored properties. For example, a structurally related compound, 1-chloro-5,5-dimethyl-2-hexene (B3393111), can be polymerized to create novel polymers. Research has highlighted the polymerization of this chlorinated alkene to create a new class of thermoplastic elastomers that exhibit improved elasticity and thermal stability, demonstrating the potential of the dimethyl-hexene backbone in advanced polymer design. The incorporation of the bulky dimethylhexane structure into a polymer chain would be expected to influence properties such as glass transition temperature, solubility, and mechanical strength.

Derivatives of the C8 dimethylhexane structure have found significant use in resins, coatings, and composites. 2,5-dimethyl-2,5-hexane diamine, a derivative that can be synthesized from the corresponding alkene or diol, has been identified as a promising curing agent for epoxy resins. When used to cure DGEBA epoxy resins, it forms a stable B-stage resin at room temperature, has a low viscosity and a long gel time, which is beneficial for applications like wet-filament winding. The resulting cured material exhibits good tensile strength and a high glass transition temperature. Additionally, other related compounds like 1-chloro-5,5-dimethyl-2-hexene are used in formulating resins for coatings, adhesives, and composites, while 2,5-dimethyl-3-hexyne-2,5-diol (B86746) serves as a coupling agent in resin coatings. chemicalbook.com

Monomer in the Synthesis of Novel Polymeric Materials

Industrial Chemical Processes and Feedstock Valorization

The production of this compound is itself an important industrial process, often linked to the valorization of common petrochemical feedstocks. The transformation of abundant, lower-value C4 streams into more valuable C8 olefins is a key strategy in modern chemical manufacturing. osti.gov This aligns with the broader goal of feedstock valorization, where raw materials are efficiently converted into higher-value chemical products. csic.es

A primary industrial route to this compound is the dimerization of isobutene. rsc.orgnih.gov Isobutene is a major byproduct of refinery operations such as fluid catalytic cracking. Studies have investigated the synthesis of 2,5-dimethyl-hexenes from isobutene under mild pressure conditions, demonstrating the feasibility of this conversion. One study found that co-feeding hydrogen sulfide (B99878) (H2S) was crucial for the reaction to proceed, yielding a mixture of 2,5-dimethyl-1-hexene (B1584997), this compound, and 2,5-dimethylhexane. rsc.orgnih.gov The optimization of this process highlights the direct link between bulk feedstock processing and the production of specialty intermediates like this compound.

| Parameter | Optimized Condition | Outcome | Source |

| Reaction | Dimerization of Isobutene | Synthesis of 2,5-Dimethyl-hexenes | rsc.orgnih.gov |

| Co-feed | Hydrogen Sulfide (H2S) | Essential for the reaction to proceed | rsc.orgnih.gov |

| Temperature | 375 °C | Optimal for product yield | nih.gov |

| Molar Ratio (isobutene/H2S) | 2/1 | Optimal for product yield | nih.gov |

| Pressure | 1.0 to 3.0 atm | Product yield increases with pressure | nih.gov |

This process is an example of olefin oligomerization, a class of reactions used in industrial settings like UOP's CATPOLY process or ExxonMobil's MOGD process to produce gasoline and other fuels. osti.gov this compound is one of the many C8 isomers that can be formed through such butene oligomerization pathways. osti.gov The potential to produce the isobutene feedstock from renewable bio-based sources further enhances the long-term industrial relevance of this synthetic route. csic.es

Sustainable Production Routes (e.g., Isobutene Valorization)

The valorization of isobutene, a C4 olefin, presents a key pathway to producing this compound and its isomers. Sustainable production routes are increasingly important, with a focus on utilizing renewable feedstocks.

One prominent method involves the dimerization of isobutene. Research has demonstrated that co-feeding hydrogen sulfide (H₂S) with isobutene can facilitate this reaction under mild pressure conditions. rsc.orgresearchgate.net In the absence of H₂S, the dimerization of isobutene does not proceed; however, with H₂S, the desired products, including 2,5-dimethyl-1-hexene, this compound, and 2,5-dimethylhexane, are successfully synthesized. rsc.orgresearchgate.net The reaction mechanism is believed to involve the generation of SH radicals, which initiate the dimerization of isobutene. nih.gov

Optimal reaction conditions for this process have been identified to enhance the yield of the dimethylhexene isomers. researchgate.netnih.gov Studies have shown that a temperature of 375 °C and an isobutene to H₂S molar ratio of 2:1 are optimal. researchgate.netnih.gov The yield of the 2,5-dimethylhexene products (collectively referred to as 2,5-DMHs) increases as the total pressure is raised from 1.0 to 3.0 atm. researchgate.net

| Parameter | Optimal Value | Source(s) |

| Temperature | 375 °C | researchgate.netnih.gov |

| Isobutene/H₂S Molar Ratio | 2/1 | researchgate.netnih.gov |

| Total Pressure | 1.0 - 3.0 atm | researchgate.net |

Another significant sustainable route involves the use of renewable feedstocks, such as isobutanol derived from the fermentation of biomass. google.com Isobutanol can be dehydrated to produce renewable isobutylene (B52900), which then serves as a feedstock. google.com This bio-based isobutylene can be reacted with isobutyraldehyde, which can also be produced from renewable sources, over a catalyst to form 2,5-dimethyl-2,4-hexadiene. google.com This diene can then be partially hydrogenated to yield this compound. google.com Niobic acid catalysts have been shown to be effective for the condensation reaction of isobutylene and isobutyraldehyde. google.comwipo.int

Precursor for Hydrocarbon Upgrading (e.g., Aromatization)

A significant application of this compound is its use as a precursor for hydrocarbon upgrading, particularly through aromatization to produce p-xylene (B151628). google.com p-Xylene is a crucial commodity chemical used in the production of terephthalic acid, a monomer for polyethylene (B3416737) terephthalate (B1205515) (PET).

The process involves the dehydrocyclization of C8 hydrocarbons like this compound. For instance, the aromatization of isooctene, a related isomer, can selectively form p-xylene over certain catalysts. google.com In one documented example, 2,5-dimethyl-2,4-hexadiene, a direct precursor that can be formed en route to or from this compound, was passed over a chromia/alumina catalyst at elevated temperatures to produce p-xylene. google.com

| Feedstock | Catalyst | Product | Temperature | Source(s) |

| 2,5-Dimethyl-2,4-hexadiene | Chromia/Alumina | p-Xylene | 450 °C | google.com |

This upgrading process is a key component of strategies to produce valuable aromatic compounds from lighter, often more readily available, hydrocarbon feedstocks. The ability to convert C8 olefins like this compound into high-demand aromatics underscores its industrial importance.

Advanced Analytical and Spectroscopic Characterization in 2,5 Dimethyl 2 Hexene Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR)

Spectroscopy is indispensable for verifying the molecular architecture of 2,5-dimethyl-2-hexene. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose, providing detailed information about the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectroscopy for this compound provides distinct signals that correspond to the different hydrogen environments in the molecule. Data from a Varian A-60 instrument confirms the structure. nih.gov The key expected chemical shifts help in identifying the protons on the ethylenic carbon, the allylic protons, and the protons of the methyl groups. Carbon-13 (¹³C) NMR complements this by providing information on the carbon skeleton.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups within the molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its identity. nist.gov A significant feature is the C=C stretching vibration indicative of an alkene. The NIST WebBook provides gas-phase IR spectrum data for this compound. nist.gov Spectra have also been recorded using techniques such as a capillary cell. nih.gov

| Technique | Source/Instrument | Observed Features | Reference |

|---|---|---|---|

| ¹H NMR | Varian A-60 | Provides stereochemical details and confirms proton environments. | nih.gov |

| FTIR | Capillary Cell: 0.015 mm | Identifies characteristic vibrational frequencies of functional groups. | nih.gov |

| Vapor Phase IR | Digilab FTS-14 | Confirms the presence of alkene C=C stretching and C-H bonds in the gas phase. | nih.govnist.gov |

Chromatographic Methods for Mixture Separation and Quantification (e.g., GC-MS)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for its quantification. Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful method.

Gas Chromatography-Mass Spectrometry (GC-MS) In GC-MS analysis, gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge (m/z) ratio. This fragmentation pattern serves as a molecular fingerprint, allowing for definitive identification. nih.gov

For this compound, the NIST Mass Spectrometry Data Center reports a total of 50 peaks in its mass spectrum, with the most abundant peak (top peak) at m/z 69 and the second highest at m/z 41. nih.gov

Research on the dimerization of isobutene to produce specialty chemicals has utilized GC-MS to identify the products formed, which include this compound. nih.gov This highlights the method's utility in analyzing complex hydrocarbon mixtures. nih.gov

The Kovats retention index, a key parameter in gas chromatography, has been experimentally determined for this compound on various stationary phases. These values aid in its identification when analyzing samples by GC.

| Parameter | Value | Source | Reference |

|---|---|---|---|

| Top Peak (m/z) | 69 | NIST Mass Spectrometry Data Center | nih.gov |

| 2nd Highest Peak (m/z) | 41 | NIST Mass Spectrometry Data Center | nih.gov |